![molecular formula C8H11FN2O3S B14473606 5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione CAS No. 72418-61-2](/img/structure/B14473606.png)
5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. Its unique structure, which includes a fluorine atom and a methylsulfanyl group, contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-ethoxy-5-fluoropyrimidin-4-one.
Reaction with Methylsulfanyl Ethanol: The intermediate is then reacted with methylsulfanyl ethanol under controlled conditions to introduce the methylsulfanyl ethoxy group.
Final Product Formation: The final step involves the cyclization and fluorination to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-fluorinated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its structural similarity to other fluorinated pyrimidines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and nucleic acids. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, increasing its binding affinity to target molecules. The methylsulfanyl group can participate in redox reactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A well-known anticancer agent with a similar fluorinated pyrimidine structure.
2-Ethoxy-5-fluoropyrimidin-4-one: An intermediate in the synthesis of the target compound.
Flucytosine: Another fluorinated pyrimidine used as an antifungal agent.
Uniqueness
5-Fluoro-1-{[2-(methylsulfanyl)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both a fluorine atom and a methylsulfanyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound for various applications.
Propiedades
Número CAS |
72418-61-2 |
|---|---|
Fórmula molecular |
C8H11FN2O3S |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
5-fluoro-1-(2-methylsulfanylethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11FN2O3S/c1-15-3-2-14-5-11-4-6(9)7(12)10-8(11)13/h4H,2-3,5H2,1H3,(H,10,12,13) |
Clave InChI |
FAAXHZPWXHEYLR-UHFFFAOYSA-N |
SMILES canónico |
CSCCOCN1C=C(C(=O)NC1=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



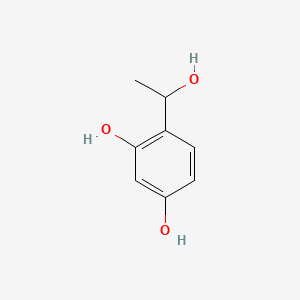
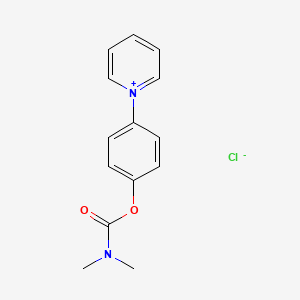

![1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14473556.png)
![2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline](/img/structure/B14473557.png)
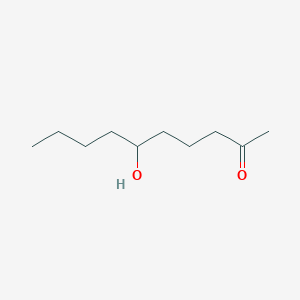
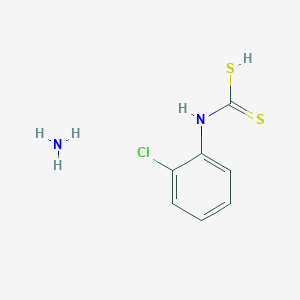
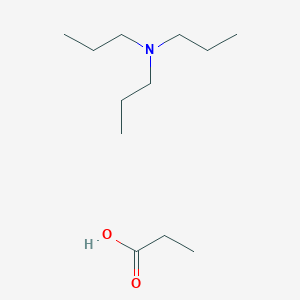
![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14473591.png)
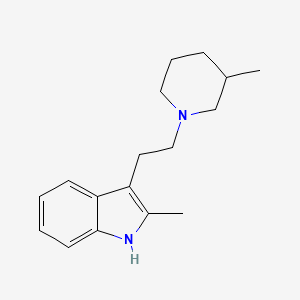


![N,N'-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14473613.png)
